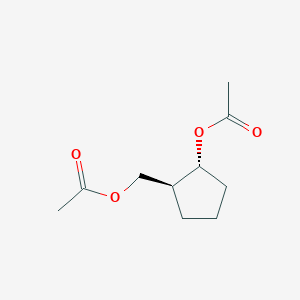

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, also known as MitoQ, is a unique mitochondria-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. MitoQ is a derivative of coenzyme Q10 (CoQ10) and is designed to selectively accumulate in the mitochondria, which are the powerhouses of the cell.

Mécanisme D'action

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide exerts its therapeutic effects by targeting the mitochondria and scavenging ROS, which are generated as a byproduct of mitochondrial respiration. ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and death. N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can also modulate mitochondrial function by improving mitochondrial respiration, reducing mitochondrial membrane potential, and inhibiting mitochondrial permeability transition pore opening.

Effets Biochimiques Et Physiologiques

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, modulating cellular signaling pathways, and regulating gene expression. N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can also improve vascular function, reduce inflammation, and enhance immune function.

Avantages Et Limitations Des Expériences En Laboratoire

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has several advantages for lab experiments, including its high selectivity for the mitochondria, its ability to scavenge ROS, and its lipophilic nature, which allows it to penetrate cell membranes. However, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has some limitations, including its potential toxicity at high doses, its limited stability in aqueous solutions, and its variable efficacy depending on the disease model and experimental conditions.

Orientations Futures

There are several future directions for N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide research, including exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetics and pharmacodynamics, developing new formulations for improved stability and bioavailability, and investigating its potential synergistic effects with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide's therapeutic effects and to identify biomarkers for patient selection and monitoring.

Méthodes De Synthèse

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide is synthesized by reacting CoQ10 with a triphenylphosphonium (TPP) cation, which is a lipophilic molecule that can penetrate the mitochondrial membrane. The reaction results in the formation of N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, which is a redox-active compound that can scavenge reactive oxygen species (ROS) in the mitochondria.

Applications De Recherche Scientifique

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, metabolic disorders, and cancer. In cardiovascular diseases, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to improve endothelial function, reduce oxidative stress, and attenuate myocardial ischemia-reperfusion injury. In neurodegenerative diseases, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function. In metabolic disorders, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to improve insulin sensitivity, reduce oxidative stress, and prevent hepatic steatosis. In cancer, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to induce apoptosis, inhibit tumor growth, and enhance chemotherapy efficacy.

Propriétés

IUPAC Name |

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-14-11-16(13-17(12-14)27-6)21(26)24(22(3,4)5)23-20(25)18-9-8-10-19(28-7)15(18)2/h8-13H,1-7H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPVUELTFFXJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)

![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)

![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)

![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)